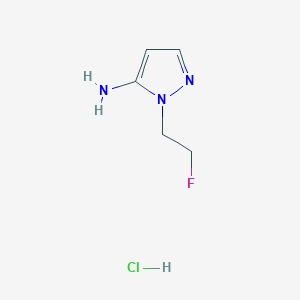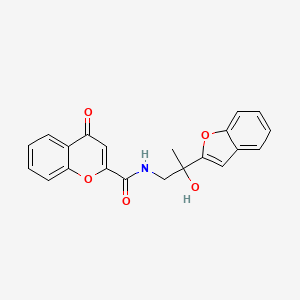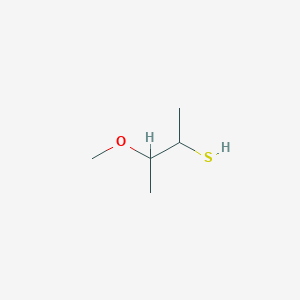![molecular formula C19H12FN3OS B2771422 2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide CAS No. 880620-99-5](/img/structure/B2771422.png)
2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of compounds containing the thiazole ring has been a subject of interest for researchers . For instance, the polymer PBTPV-OSi containing benzothiazole moiety is synthesized via palladium-catalyzed Heck coupling reaction . Another example is the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .Scientific Research Applications
Antiproliferative Activity and Apoptosis Induction
Research has demonstrated that certain benzothiazole derivatives, including those related to 2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide, show significant antiproliferative activity against various human cancer cell lines. These compounds have been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy. For example, derivatives have displayed improved antiproliferative activity and induced cell cycle arrest in cancer cells, suggesting their potential as anticancer agents (Zhang et al., 2018).
Antimicrobial and Antifungal Properties
Several studies have synthesized and evaluated benzothiazole derivatives for their antimicrobial and antifungal properties. These compounds have been tested against a variety of bacterial and fungal species, showing some promising results as potential antimicrobial agents. The structure-activity relationship (SAR) analysis of these compounds helps in understanding how their chemical structure influences biological activity and could lead to the development of new therapeutic drugs (Patel & Shaikh, 2010).
Enzyme Inhibition
Certain benzothiazole derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes. For instance, derivatives have been found to inhibit kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism, which could have implications for treating diseases associated with dysregulated tryptophan metabolism, such as certain neurodegenerative disorders (Röver et al., 1997).
Mechanism of Action and Drug Development
Research into the mechanism of action of benzothiazole derivatives has led to the development of amino acid prodrugs designed to overcome limitations posed by drug lipophilicity. This approach enhances the solubility and bioavailability of these compounds, making them more effective as therapeutic agents. Preclinical evaluations have shown that these prodrugs can significantly retard the growth of certain cancer cell lines, indicating their potential for clinical evaluation (Bradshaw et al., 2002).
Mechanism of Action
Mode of Action
It has been reported that similar compounds have been used as luminescent materials . The compound exhibits properties of excited-state intramolecular proton transfer (ESIPT), showing green emission in solution and solid films . Upon coordination with difluoroboron, a significant blue shift and enhanced emission were observed due to restricted conformational changes .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the development of organic light-emitting diodes (oleds) . The compound’s luminescent properties suggest it may interact with biochemical pathways related to light emission or energy transfer.
Result of Action
The compound has been used as a luminescent material, suggesting it may have applications in optical devices . In OLEDs, the compound showed strong emission, low turn-on voltage, and better electroluminescence performance than the ligand .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s luminescent properties were found to change upon coordination with difluoroboron . This suggests that the compound’s action could be influenced by the presence of other chemical species in its environment.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-12-7-9-13(10-8-12)22-18(24)14-4-3-11-21-17(14)19-23-15-5-1-2-6-16(15)25-19/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELANTPKQRAEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2771341.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2771342.png)




![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid](/img/structure/B2771350.png)
![Prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)



![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2771358.png)
